molecular formula C22H30N6NaO17P3+ B012781 3-ACETYLPYRIDINE ADENINE DINUCLEOTIDE PHOSPHATE SODIUM SALT CAS No. 102029-67-4

3-ACETYLPYRIDINE ADENINE DINUCLEOTIDE PHOSPHATE SODIUM SALT

Cat. No. B012781
M. Wt: 766.4 g/mol
InChI Key: KZDYAZWFKFRMNK-UHFFFAOYSA-O
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Description

Synthesis Analysis

3-Acetylpyridine adenine dinucleotide phosphate sodium salt, a derivative of NADP+, undergoes various synthetic transformations that highlight its chemical versatility. For instance, the treatment of 3-aminopyridine adenine dinucleotide phosphate with sodium periodate results in the oxidation of the ribose linked to the 3-aminopyridine ring, leading to cleavage into adenosine and 3-aminopyridine moieties (Chang et al., 1989). Another example is the enzymatic synthesis of 3-chloroacetylpyridine adenine dinucleotide phosphate, an alkylating analogue of NADP+, from 3-diazoacetylpyridine adenine dinucleotide phosphate (Biellmann et al., 1978).

Molecular Structure Analysis

Molecular structure investigations have provided significant insights into the configuration of related dinucleotide phosphate compounds. The crystal and molecular structure of sodium adenylyl-3',5'-uridine hexahydrate, for instance, reveals a segment of right-handed antiparallel double-helical RNA, offering clues into the spatial arrangement of these compounds (Seeman et al., 1976).

Chemical Reactions and Properties

Chemical reactivity studies, such as the periodate oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate, demonstrate the compound's susceptibility to oxidative cleavage, yielding adenosine- and 3-aminopyridine-containing moieties (Kam et al., 1990). This reactivity underscores the compound's potential as a biochemical tool.

Physical Properties Analysis

Studies on the stabilization of dinucleotide multiplexes in the gas phase by sodium ions elucidate the interaction dynamics of sodium with dinucleotide phosphates, suggesting the influence of sodium on the structural stability and conformation of these molecules in various conditions (Baker et al., 2004).

Scientific Research Applications

  • Inactivation of Enzymes : It has been identified as an affinity label for inactivating estradiol 17 beta-dehydrogenase, a critical enzyme involved in steroid hormone metabolism. This process involves the alkylation of a cysteine residue in the enzyme, impacting its activity (Biellmann et al., 1979).

  • Enzyme Interaction Studies : In the study of enzyme interactions, it has been used as an analog of NADPH (Nicotinamide Adenine Dinucleotide Phosphate), binding to enzymes with similar affinity and acting as a substrate in specific biochemical reactions, albeit with reduced efficiency (Müller & Garel, 1984).

  • Exploration of Nucleotide Structure and Function : Research has delved into understanding the role of the adenosine diphosphate residue in nicotinamide-adenine dinucleotide, a key component in the mechanism of action of various dehydrogenases (Pfleiderer, 1963).

  • Studying Biochemical Processes : It serves as a valuable tool in studying biochemical processes involving NADP-requiring enzymes due to its inhibitory effects and enhancing properties in fluorescence studies (Anderson, Yuan, & Vercellotti, 1975).

  • Investigating Coenzyme Systems : The compound has been researched in the context of coenzyme recycling systems, where it was found to be a kinetically and stereochemically similar alternative to NAD+ (Lemiére et al., 2010).

  • Influence on Cellular Metabolism : There is evidence suggesting that acetate, a related compound, can alter the energy equilibrium of adenine nucleotides in the liver, which has implications for conditions like dialysis intolerance and gout (Żydowo, Smolenski, & Świerczyński, 1993).

  • Preparation as a Research Tool : The preparation of 3-aminopyridine adenine dinucleotide and its phosphate derivative, along with their applications as site-labeling reagents for pyridine nucleotides, highlights its utility in biochemical research (Anderson & Fisher, 1980).

properties

InChI

InChI=1S/C22H29N6O17P3.Na/c1-10(29)11-3-2-4-27(5-11)21-16(31)15(30)12(42-21)6-40-47(36,37)45-48(38,39)41-7-13-18(44-46(33,34)35)17(32)22(43-13)28-9-26-14-19(23)24-8-25-20(14)28;/h2-5,8-9,12-13,15-18,21-22,30-32H,6-7H2,1H3,(H5-,23,24,25,33,34,35,36,37,38,39);/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDYAZWFKFRMNK-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6NaO17P3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585050
Record name PUBCHEM_16218843
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16218843

CAS RN

102029-67-4
Record name PUBCHEM_16218843
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetylpyridine adenine dinucleotide phosphate sodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KG Knapp - 2006 - search.proquest.com
… Some reactions include 2 mM Dicumarol (Sigma #M1390) or 5 mM APyADPH (3-acetylpyridine adenine dinucleotide phosphate sodium salt, Sigma #A1046). …

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